molecular formula C17H12ClFN4OS B11513747 3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11513747
M. Wt: 374.8 g/mol
InChI Key: JHXOIOUFSCQUIK-UHFFFAOYSA-N
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Description

3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate triazole and thiadiazine precursors. One common method includes the reaction of 4-amino-5-mercapto-3-phenyl-1,2,4-triazole with 4-chlorobenzyl chloride and 4-fluorobenzaldehyde under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through nucleophilic substitution and cyclization to form the desired triazolothiadiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolothiadiazine derivatives.

    Substitution: Amino or thiol-substituted triazolothiadiazine derivatives.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H12ClFN4OS

Molecular Weight

374.8 g/mol

IUPAC Name

3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12ClFN4OS/c18-12-3-7-14(8-4-12)24-9-16-20-21-17-23(16)22-15(10-25-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2

InChI Key

JHXOIOUFSCQUIK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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